molecular formula C12H8N2S2 B2560321 6-Phenylthieno[2,3-d]pyrimidine-4-thiol CAS No. 315685-01-9

6-Phenylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B2560321
CAS No.: 315685-01-9
M. Wt: 244.33
InChI Key: ODRXIJABAVSNSW-UHFFFAOYSA-N
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Description

6-Phenylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with the molecular formula C12H8N2S2. It is characterized by a thieno[2,3-d]pyrimidine core structure with a phenyl group at the 6-position and a thiol group at the 4-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylthieno[2,3-d]pyrimidine-4-thiol typically involves the construction of the thieno[2,3-d]pyrimidine core followed by functionalization at the 6- and 4-positions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an effective method .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylthieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-d]pyrimidine core.

    Substitution: The phenyl group and other substituents can be modified through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various halogenating agents, acids, and bases can be used depending on the desired substitution.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

6-Phenylthieno[2,3-d]pyrimidine-4-thiol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenylthieno[2,3-d]pyrimidine-4-thiol is not fully elucidated. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. The thiol group may play a crucial role in binding to specific proteins or enzymes, thereby altering their activity.

Comparison with Similar Compounds

  • 5-Phenylthieno[2,3-d]pyrimidine-4-thiol
  • 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
  • 5,6-Dimethylthieno[2,3-d]pyrimidine-4-thiol

Comparison: 6-Phenylthieno[2,3-d]pyrimidine-4-thiol is unique due to the presence of the thiol group at the 4-position, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S2/c15-11-9-6-10(8-4-2-1-3-5-8)16-12(9)14-7-13-11/h1-7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRXIJABAVSNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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